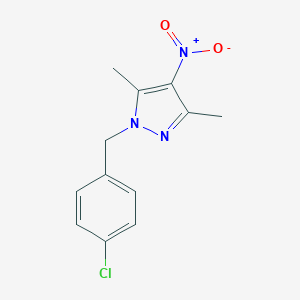

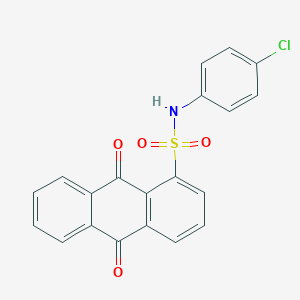

1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CBDN-Pyrazole) is a novel, small molecule that has been studied for its potential use in a variety of scientific research applications. CBDN-Pyrazole is a nitrogen-containing heterocyclic compound that has a unique chemical structure and a variety of different properties. The compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.

科学的研究の応用

Molecular and Crystal Structures

The research into substituted pyrazole derivatives, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, focuses on their molecular and crystal structures. These structures exhibit nonplanar configurations, with dihedral angles between the planes of the lateral phenyl rings and the central pyrazole ring. The crystal structures are characterized by weak intermolecular interactions such as C-H...O, C-H...π, and π-π, alongside unusual trifurcated C-Cl...Cl-C contacts, contributing to their stability and potential applications in materials science (Bustos et al., 2015).

Reactivity and Biological Activity

Studies on substituted 4-nitrosopyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have demonstrated their widespread use in the pharmaceutical industry due to high reactivity and biological activity. These compounds, when involved in Diels-Alder reactions with diene hydrocarbons, have led to the synthesis of substances exhibiting potential biological activities, such as taurine dehydrogenase inhibition and antitumor effects, showcasing their significance in drug development and therapeutic applications (Volkova et al., 2021).

Supramolecular Materials

Research on hydrogen-bonded supramolecular materials has highlighted the versatility of 1H-pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The thermal stability, fluorescence, and hydrogen-bonding ability of these compounds vary significantly based on their terminal substituents, leading to diverse supramolecular structures. These findings suggest potential applications in designing new materials with tailored properties for electronics, photonics, and nanotechnology (Moyano et al., 2021).

Synthesis and Spectroscopic Analysis

The synthesis of new azo Schiff bases from pyrazole derivatives, including the study of 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, involves the condensation reaction between p-nitrobenzaldehyde and specific pyrazole diamines. These compounds have been characterized using various spectroscopic techniques, offering insights into their structure and potential applications in analytical chemistry, dye manufacturing, and materials science (Özkınalı et al., 2018).

Electrochemical Properties

The electrochemical properties of pyrazoles, including 1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have been explored through undivided-cell electrolysis, demonstrating the feasibility of N-arylation under specific conditions. This research opens pathways for novel synthetic methodologies in organic chemistry, potentially leading to the development of new compounds with applications in material science, electronics, and pharmacology (Chauzov et al., 2001).

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANLIIHBSYLYJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)

![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)

![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)

![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)

![6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B411127.png)

![6,8-Bis-(piperidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B411128.png)

![6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B411132.png)